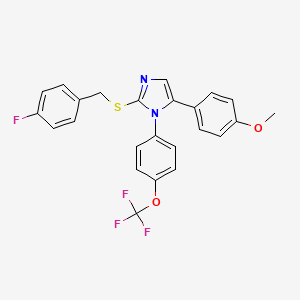

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

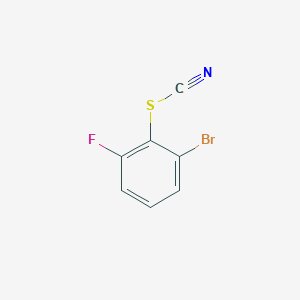

The compound “2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a methoxyphenyl group, and a trifluoromethoxyphenyl group attached to an imidazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (imidazole). The presence of fluorine atoms could also introduce interesting properties, as fluorine is highly electronegative .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring is a common feature in many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The preparation and structural elucidation of compounds closely related to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole reveal significant insights into their chemical synthesis and molecular structures. For instance, the synthesis, spectroscopic, and crystal structure analysis of related imidazo[2,1-b][1,3,4]thiadiazole derivatives highlight the methodologies for obtaining these compounds and their supramolecular interactions, such as C–H⋯O, C–H⋯N, and π–π stacking, contributing to their stability and potential functional properties (Banu et al., 2013). These analyses provide a foundational understanding of their chemical behavior and potential applications in various fields, including material science and pharmacology.

Antioxidant and Lubricant Additives

Functionalized imidazoles, including derivatives similar to the compound of interest, have been evaluated for their antioxidant properties, particularly as additives in lubricating oils. The specific substitution at the 2-position with thiol, thiomethyl, and thiobenzyl groups has shown to influence the antioxidant capacity of these compounds. Such studies offer insights into designing more effective antioxidant agents for industrial applications, with particular relevance to enhancing the oxidative stability of lubricants (Ashry et al., 2014).

Electron Transfer and Redox Mediators

Research into triarylimidazoles (TAIs), which are structurally related to the compound , has demonstrated their potential as organic electron transfer redox mediators. This class of compounds facilitates indirect electrochemical C-H bonds activation and functionalization, showing promise for applications in electrocatalysis and organic synthesis. Understanding the electron transfer rates and mechanisms of action for these compounds broadens the scope of their utility in chemical processes, including the development of new methodologies for the functionalization of organic molecules (Lu et al., 2014).

Photophysical Properties and Fluorescence Probes

The study of fluorophores closely related to 2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, such as benzoxazole and benzothiazole derivatives, reveals their applicability to fluorescent probes sensing pH and metal cations. These compounds exhibit sensitivity to pH changes and selectivity towards specific metal ions, attributed to the acidity of the fluorophenol moiety. This property is critical for developing sensitive and selective fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N2O2S/c1-31-20-10-4-17(5-11-20)22-14-29-23(33-15-16-2-6-18(25)7-3-16)30(22)19-8-12-21(13-9-19)32-24(26,27)28/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOOKQBGLWNHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-[cyclopropyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2725503.png)

![2-(3-Imidazol-1-ylpropyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2725507.png)

![N-(4-methoxybenzyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2725508.png)

![Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/no-structure.png)

![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)

![2,6-difluoro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2725519.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)